

Application Note: Chemical Speciation of Iron in Seawater Using 2,3-Dihydroxynaphthalene

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Compound of Interest

Compound Name: 2,3-Dihydroxynaphthalene

Cat. No.: B165439

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Abstract

Iron is an essential micronutrient for marine phytoplankton, and its bioavailability is largely controlled by its chemical speciation. In oxic seawater, iron (III) is sparingly soluble and predominantly complexed to organic ligands. This application note details a robust and highly sensitive method for the chemical speciation of iron in seawater using **2,3-dihydroxynaphthalene** (DHN) as a competing ligand in conjunction with catalytic adsorptive cathodic stripping voltammetry (AdCSV). This method allows for the determination of the concentration of natural iron-binding ligands and their conditional stability constants, providing crucial insights into the marine biogeochemical cycle of iron.

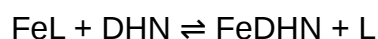
Introduction

The concentration of dissolved iron in the open ocean is often a limiting factor for primary productivity. Understanding the chemical forms of iron is therefore critical. The majority of dissolved iron in seawater is bound to a diverse pool of organic ligands, which increases its solubility and influences its bioavailability. Competitive Ligand Exchange-Adsorptive Cathodic Stripping Voltammetry (CLE-AdCSV) is a powerful technique used to probe the speciation of trace metals like iron. This method involves the addition of a well-characterized competing ligand (in this case, **2,3-dihydroxynaphthalene**) to a seawater sample. The added ligand competes with the natural ligands for the complexation of iron. By measuring the concentration of the iron-DHN complex, it is possible to determine the concentration and strength of the natural ligands. The DHN method offers enhanced sensitivity and a lower detection limit

compared to other methods, making it suitable for the analysis of iron in oligotrophic marine environments.^{[1][2][3]}

Principle of the Method

The method is based on the competition for iron between the natural ligands (L) present in the seawater sample and the added ligand, **2,3-dihydroxynaphthalene** (DHN).



The labile iron concentration, which is the iron complexed by DHN (FeDHN), is determined by AdCSV. In this technique, the FeDHN complex is adsorbed onto a hanging mercury drop electrode at a specific potential. The potential is then scanned towards a more negative value, and the reduction of Fe(III) to Fe(II) in the complex results in a current peak. The height of this peak is proportional to the concentration of the FeDHN complex.

By titrating the seawater sample with known concentrations of iron and measuring the resulting concentration of labile iron after equilibration, a titration curve is generated. This curve can be linearized to calculate the concentration of the natural ligands ([L]) and the conditional stability constant ($K'_{\text{Fe'L}}$).

Quantitative Data

The performance of the **2,3-dihydroxynaphthalene** AdCSV method for iron speciation has been evaluated in several studies. Key quantitative parameters are summarized in the table below.

Parameter	Value	Reference
DHN Concentration	0.5 - 1 μM	[1][2][3][4][5]
pH	8.0 (natural seawater pH)	[1][2][3]
Equilibration Time	Overnight (~17 hours)	[1][3]
Detection Limit	5 - 14 pM	[5][6][7]
Sensitivity	14.25 - 34 nA nM ⁻¹ min ⁻¹	[5][6][7]
log K'Fe'DHN	8.51 \pm 0.07	[1][2][5]
α -coefficient for DHN (0.5 μM)	166	[1][2][5]
α -coefficient for DHN (1 μM)	366	[1][2][5]
Natural Ligand Concentration (Pacific Ocean)	1.1 - 1.6 nM	[1][2]
log K'FeL (Pacific Ocean)	11.9 \pm 0.3	[1][2]

Experimental Protocols

Reagent Preparation

All solutions should be prepared using ultra-pure water (e.g., Milli-Q) and analytical grade reagents. All labware should be acid-cleaned.

- **2,3-Dihydroxynaphthalene (DHN) Stock Solution (1 mM):** Dissolve 0.0160 g of **2,3-dihydroxynaphthalene** in 100 mL of methanol. Store in a dark bottle at 4°C.
- **HEPES/Bromate Buffer (0.1 M HEPPS, 0.4 M KBrO₃):** Dissolve 2.52 g of HEPPS (3-(4-(2-hydroxyethyl)-1-piperazinyl)propanesulfonic acid) and 6.68 g of potassium bromate (KBrO₃) in approximately 80 mL of ultra-pure water. Add approximately 0.05 M ammonia solution to adjust the pH such that the final pH in the voltammetric cell after addition will be 8.0. Make up to 100 mL with ultra-pure water. To remove any trace metal contamination, equilibrate this solution overnight with 100 μM manganese dioxide (MnO₂), followed by filtration through a 0.2 μm acid-washed filter.[3]

- Iron Standard Stock Solution (1 μM): Prepare a 1 mM stock solution by dissolving an appropriate amount of a primary iron standard (e.g., certified atomic absorption standard) in 0.1 M HCl. From this, prepare a 1 μM working stock solution by serial dilution with ultra-pure water acidified to pH 2.4.[3]
- EDTA Stock Solution (for calibration): Prepare a 1 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in ultra-pure water.

Sample Collection and Preparation

Seawater samples should be collected using trace metal clean techniques (e.g., Go-Flo bottles on a Kevlar line). Filter the samples through a 0.2 μm acid-washed filter as soon as possible after collection. Samples should be stored in acid-cleaned polyethylene bottles at 4°C in the dark. For the determination of natural ligand concentrations, samples should be analyzed as soon as possible.

Instrumentation

- Voltammetric analyzer with a hanging mercury drop electrode (HMDE) or a rotating disk electrode.
- Voltammetric cell (e.g., quartz or Teflon).
- Reference electrode (e.g., Ag/AgCl).
- Counter electrode (e.g., platinum wire).
- Nitrogen purging system for deoxygenation.

Experimental Procedure: Ligand Titration

- Transfer a known volume (e.g., 125 mL) of the seawater sample into an acid-cleaned Teflon bottle.
- Add DHN stock solution to achieve the desired final concentration (e.g., 0.5 or 1.0 μM).[3]
- Prepare a series of titration vessels (e.g., 30 mL HDPE bottles). To each vessel, add a specific amount of the iron standard solution to create a concentration gradient (e.g., 0, 0.25,

0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 5.0, and 8.0 nM).[3]

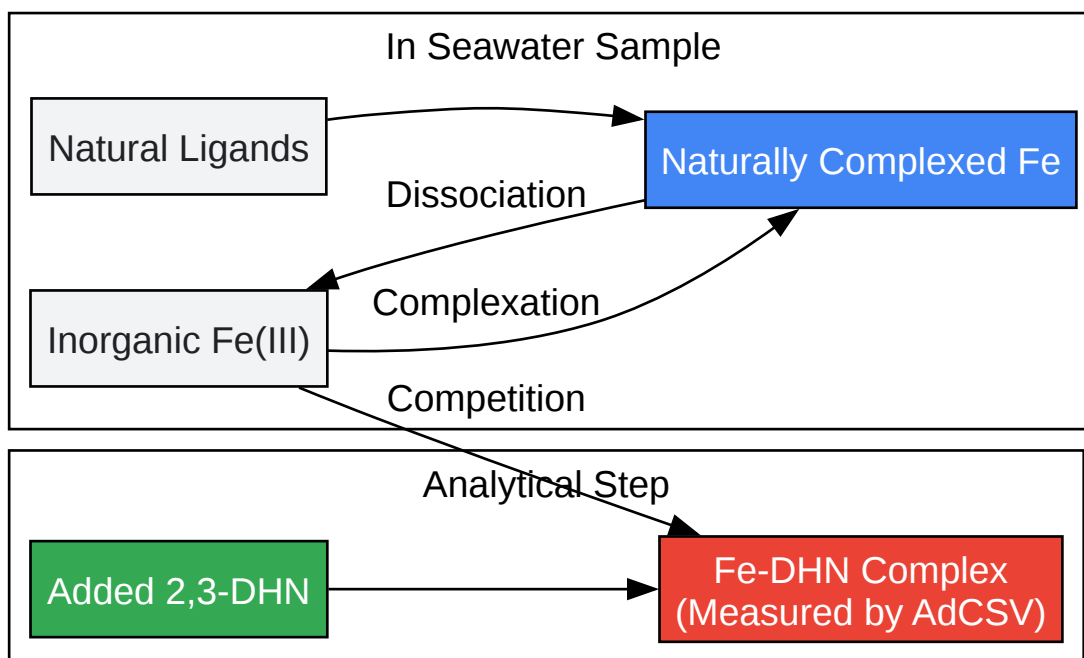
- To each titration vessel, add a 10 mL aliquot of the seawater sample containing DHN.
- Allow the samples to equilibrate overnight (approximately 17 hours) in the dark to allow the competition between DHN and natural ligands to reach equilibrium.[3]
- For analysis, transfer the 10 mL sample from a titration vessel into the voltammetric cell.
- Add the HEPES/bromate buffer (e.g., 0.5 mL to the 10 mL sample) to achieve a final pH of ~8.0.[3]
- Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen.
- Perform the adsorptive cathodic stripping voltammetry measurement using the following typical parameters:
 - Deposition potential: 0 V
 - Deposition time: 60 - 120 s
 - Equilibration time: 15 s
 - Scan range: 0 to -1.0 V
 - Scan rate: 20 mV/s
 - Pulse amplitude: 50 mV
- The peak corresponding to the reduction of the Fe-DHN complex will appear at approximately -0.45 V.
- Record the peak height for each iron addition.

Data Analysis

The titration data can be linearized using the van den Berg/Ruzic method to determine the ligand concentration ([LT]) and the conditional stability constant ($K'_{Fe'L}$). This involves plotting $[Fe_{labile}]/[Fe_{bound}]$ versus $[Fe_{labile}]$, where $[Fe_{labile}]$ is the measured concentration of the

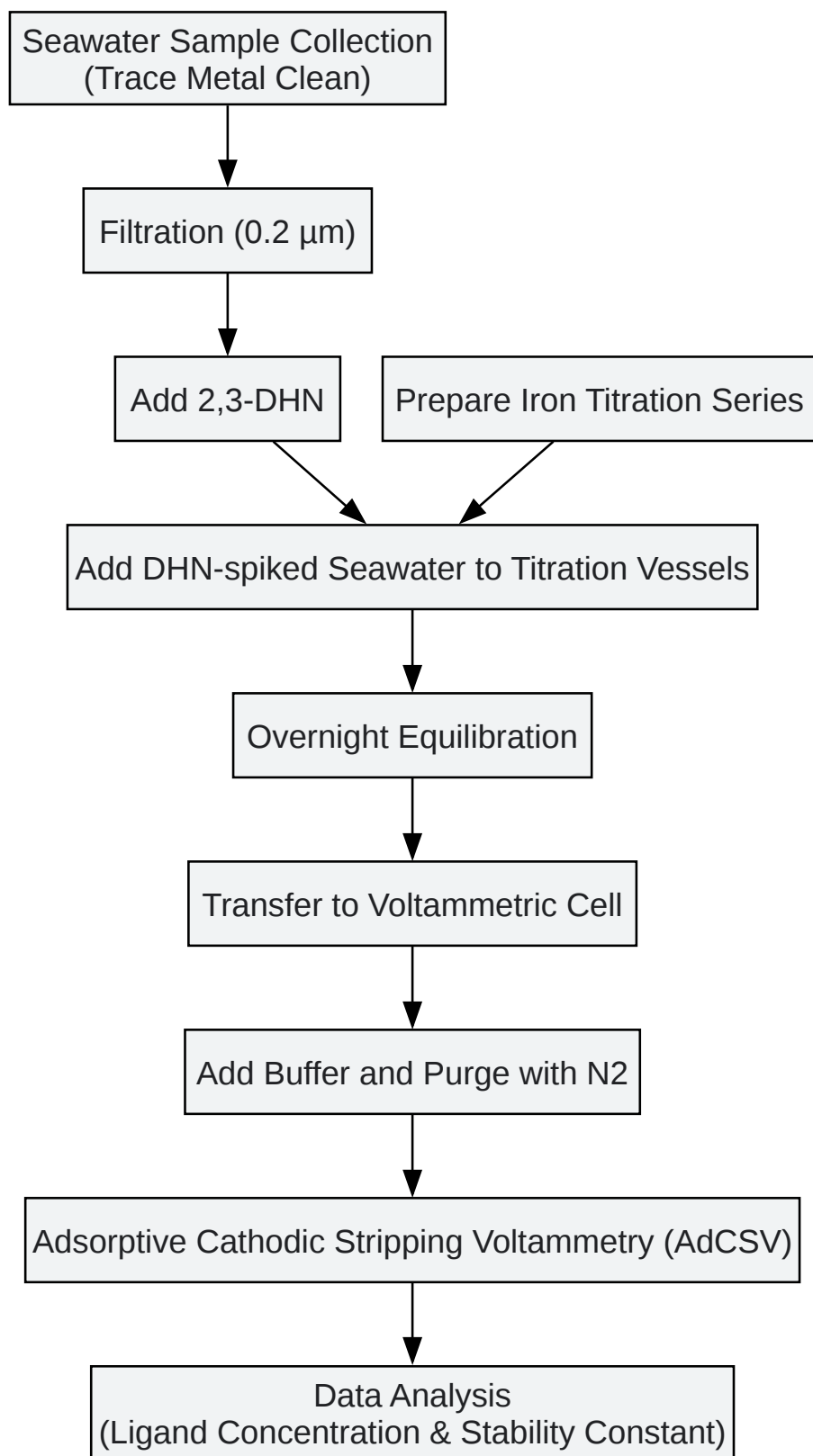
Fe-DHN complex and [Fe_{bound}] is the difference between the total iron added and the labile iron. The slope of this plot gives $1/K'Fe'L$, and the x-intercept gives [LT].

Visualizations



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Caption: Competitive ligand exchange for iron speciation analysis.



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Caption: Experimental workflow for iron speciation analysis.

Conclusion

The use of **2,3-dihydroxynaphthalene** in conjunction with catalytic adsorptive cathodic stripping voltammetry provides a highly sensitive and reliable method for the chemical speciation of iron in seawater. The detailed protocols and established quantitative parameters presented in this application note offer a comprehensive guide for researchers in oceanography, environmental chemistry, and related fields. This methodology is crucial for advancing our understanding of the biogeochemical cycling of iron and its role in marine ecosystems.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of iron in seawater at the low picomolar range based on optimization of bromate/ammonia/dihydroxynaphthalene system by catalytic adsorptive cathodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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